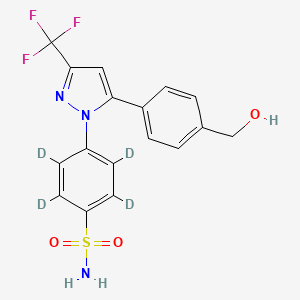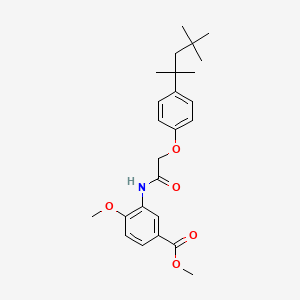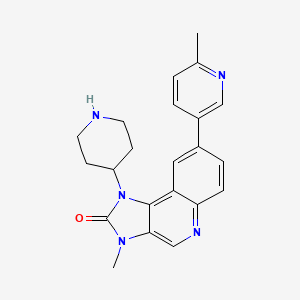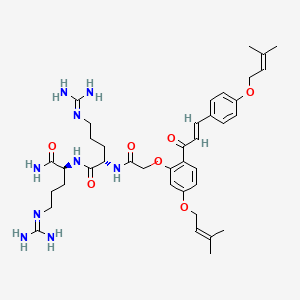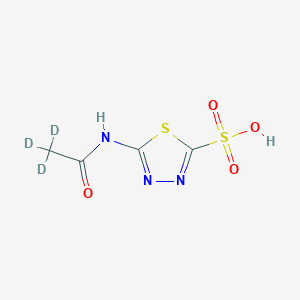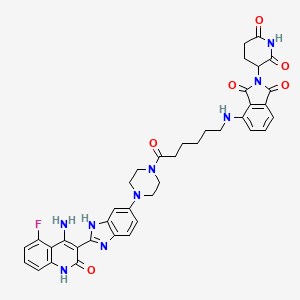
Pomalidomide-C5-Dovitinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-C5-Dovitinib is a novel compound that combines the properties of two potent agents: pomalidomide and dovitinib. Pomalidomide is an immunomodulatory drug, while dovitinib is a tyrosine kinase inhibitor. This compound is designed to target and degrade specific proteins involved in cancer cell proliferation, making it a promising candidate for cancer therapy, particularly in the treatment of acute myeloid leukemia .
Métodos De Preparación
The synthesis of Pomalidomide-C5-Dovitinib involves multiple steps. One method described involves the preparation of pomalidomide-linkers, which are essential for the formation of the conjugate. This method has been optimized to achieve high yields by using secondary amines . Another approach utilizes continuous flow chemistry, which allows for a safe and efficient multi-step synthesis of pomalidomide and its analogues . These methods are crucial for the industrial production of the compound, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Pomalidomide-C5-Dovitinib undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially enhancing its activity.
Reduction: Reduction reactions can be employed to alter specific functional groups within the molecule.
Aplicaciones Científicas De Investigación
Pomalidomide-C5-Dovitinib has a wide range of scientific research applications:
Chemistry: It is used in the development of new synthetic methods and the study of protein degradation mechanisms.
Biology: The compound is employed in research on cellular signaling pathways and protein interactions.
Mecanismo De Acción
Pomalidomide-C5-Dovitinib exerts its effects by inducing the degradation of specific proteins, such as FLT3-ITD and KIT, through a ubiquitin-proteasome-dependent pathway. This degradation blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s dual action as an immunomodulatory agent and a tyrosine kinase inhibitor enhances its therapeutic potential .
Comparación Con Compuestos Similares
Pomalidomide-C5-Dovitinib is unique due to its combination of pomalidomide and dovitinib, which provides a dual mechanism of action. Similar compounds include:
Thalidomide: An earlier immunomodulatory drug with significant side effects.
Lenalidomide: A more potent and less toxic analog of thalidomide.
Dovitinib: A tyrosine kinase inhibitor that targets multiple pathways. This compound stands out due to its enhanced efficacy and reduced toxicity compared to these individual agents.
Propiedades
Fórmula molecular |
C39H38FN9O6 |
|---|---|
Peso molecular |
747.8 g/mol |
Nombre IUPAC |
4-[[6-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]-6-oxohexyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C39H38FN9O6/c40-23-7-5-9-26-32(23)34(41)33(37(53)45-26)35-43-24-12-11-21(20-27(24)44-35)47-16-18-48(19-17-47)30(51)10-2-1-3-15-42-25-8-4-6-22-31(25)39(55)49(38(22)54)28-13-14-29(50)46-36(28)52/h4-9,11-12,20,28,42H,1-3,10,13-19H2,(H,43,44)(H3,41,45,53)(H,46,50,52) |
Clave InChI |
LOZMISVXTOAAHE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCC(=O)N4CCN(CC4)C5=CC6=C(C=C5)N=C(N6)C7=C(C8=C(C=CC=C8F)NC7=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


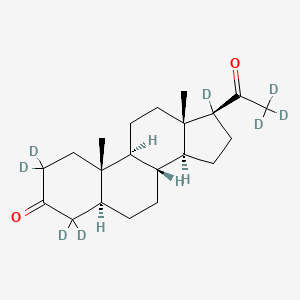
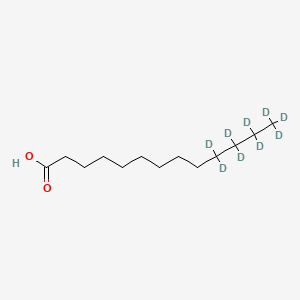
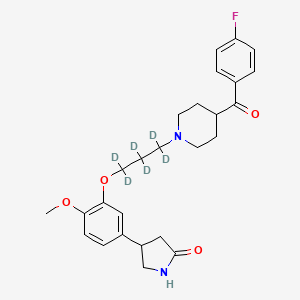
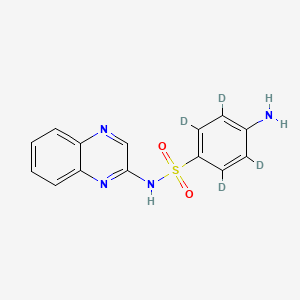
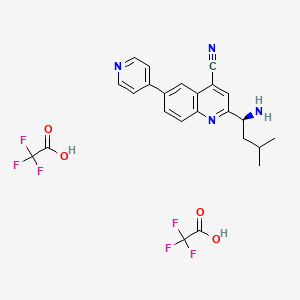
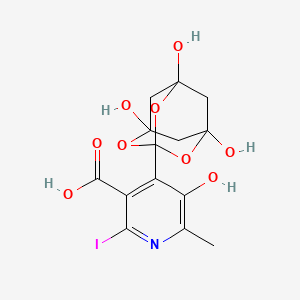
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
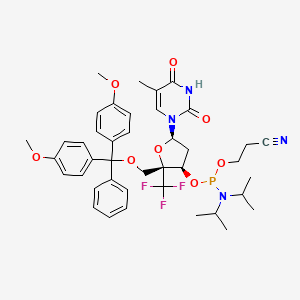
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
